

Application Note: Flow Cytometry Analysis of a Novel PI3K Delta Inhibitor, Roginolisib

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Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Novel PI3K inhibitors are continuously being developed to improve efficacy and reduce toxicity.[1] Roginolisib (IOA-244) is a novel, first-inclass, allosteric modulator of PI3K δ that exhibits a unique non-ATP-competitive binding mechanism.[4] This distinct mechanism of action contributes to its favorable safety profile and potent anti-tumor activity.[5][4]

This application note provides detailed protocols for the analysis of Roginolisib's effects on cancer cells using flow cytometry. We describe methods for assessing PI3K pathway inhibition via phospho-flow cytometry, and for quantifying the induction of apoptosis and cell cycle arrest.

Mechanism of Action: Roginolisib

Roginolisib is a highly selective inhibitor of the delta (δ) isoform of PI3K.[3][4] Unlike many other PI3K inhibitors that compete with ATP for binding to the kinase domain, Roginolisib is an allosteric modulator that binds to the C-terminus of PI3K δ .[4] This unique binding mode locks the enzyme in an inactive conformation, leading to potent and selective inhibition of its downstream signaling.[4] The PI3K δ isoform is primarily expressed in hematopoietic cells and



plays a crucial role in B-cell receptor signaling, making it an attractive target for hematological malignancies.[6][7] Furthermore, emerging evidence suggests a role for PI3Kδ in the tumor microenvironment of solid tumors, particularly in regulating immune responses.[3][8]

Data Presentation

The following tables summarize expected quantitative data from flow cytometry analyses of cancer cell lines treated with Roginolisib.

Table 1: Dose-Dependent Effect of Roginolisib on Apoptosis in Malignant Pleural Mesothelioma (MPM) Cells.

Roginolisib Concentration (µM)	% Early Apoptotic Cells (Annexin V+/PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)	Total % Apoptotic Cells
0 (Control)	3.5 ± 0.8	2.1 ± 0.5	5.6 ± 1.3
1	8.2 ± 1.5	4.5 ± 0.9	12.7 ± 2.4
5	15.7 ± 2.1	9.8 ± 1.7	25.5 ± 3.8
10	28.4 ± 3.2	18.6 ± 2.5	47.0 ± 5.7

Data are representative and presented as mean \pm standard deviation from three independent experiments. Actual results may vary depending on the cell line and experimental conditions.

Table 2: Effect of Roginolisib on Cell Cycle Distribution in B-cell Acute Lymphoblastic Leukemia (B-ALL) Cell Lines.

Treatment (5 µM for 24h)	% G0/G1 Phase	% S Phase	% G2/M Phase	% Sub-G1 (Apoptosis)
Control (DMSO)	45.2 ± 2.5	35.1 ± 1.8	19.7 ± 1.2	2.3 ± 0.6
Roginolisib	65.8 ± 3.1	15.3 ± 1.5	10.1 ± 0.9	8.8 ± 1.1



Data are representative and presented as mean ± standard deviation from three independent experiments. A significant increase in the G0/G1 population and a decrease in the S and G2/M populations are indicative of cell cycle arrest. An increase in the sub-G1 population suggests apoptosis.

Experimental Protocols

Protocol 1: Phospho-Flow Cytometry for PI3K Pathway Analysis

This protocol allows for the measurement of the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt and S6 ribosomal protein, at the single-cell level.[7] [9]

Materials:

- Novel PI3K Inhibitor (e.g., Roginolisib)
- Cancer cell line of interest (e.g., MPM or B-ALL cells)
- Cell culture medium and supplements
- Phosphate Buffered Saline (PBS)
- Fixation Buffer (e.g., 1.5% formaldehyde in PBS)
- Permeabilization Buffer (e.g., ice-cold 90% methanol)
- Staining Buffer (e.g., PBS with 1% BSA)
- Phospho-specific antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6 (Ser235/236)) conjugated to fluorescent dyes.
- Flow cytometer

Procedure:



- Cell Culture and Treatment: Seed cells at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight (for adherent cells). Treat cells with various concentrations of Roginolisib or vehicle control (DMSO) for the desired time (e.g., 2 hours).
- Cell Fixation: Harvest cells and wash once with PBS. Resuspend the cell pellet in 1 mL of pre-warmed Fixation Buffer and incubate for 10 minutes at 37°C.
- Permeabilization: Centrifuge the fixed cells and discard the supernatant. Resuspend the pellet in 1 mL of ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
- Antibody Staining: Wash the permeabilized cells twice with Staining Buffer. Resuspend the cell pellet in 100 μL of Staining Buffer containing the phospho-specific antibodies at the manufacturer's recommended concentration. Incubate for 40 minutes at room temperature in the dark.
- Data Acquisition: Wash the cells once with Staining Buffer and resuspend in an appropriate volume for flow cytometry analysis. Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
- Data Analysis: Analyze the data using appropriate flow cytometry software. A decrease in the mean fluorescence intensity (MFI) of the phospho-specific antibody signal in Roginolisibtreated cells compared to the control indicates inhibition of the PI3K pathway.

Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of cells undergoing apoptosis following treatment with a PI3K inhibitor.[2][10]

Materials:

- Novel PI3K Inhibitor (e.g., Roginolisib)
- Cancer cell line of interest
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)



Flow cytometer

Procedure:

- Cell Culture and Treatment: Seed cells at a density of 0.5 x 10⁶ cells/mL. Treat cells with various concentrations of Roginolisib or vehicle control for 24-48 hours.
- Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
- Staining: Resuspend the cells in 100 μ L of 1X Binding Buffer. Add 5 μ L of Annexin V-FITC and 5 μ L of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Data Acquisition: Add 400 μL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour of staining.
- Data Analysis:
 - Annexin V- / PI- : Live cells
 - o Annexin V+ / PI-: Early apoptotic cells
 - Annexin V+ / PI+ : Late apoptotic or necrotic cells
 - o Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle after treatment with a PI3K inhibitor.[11][12]

Materials:

- Novel PI3K Inhibitor (e.g., Roginolisib)
- Cancer cell line of interest



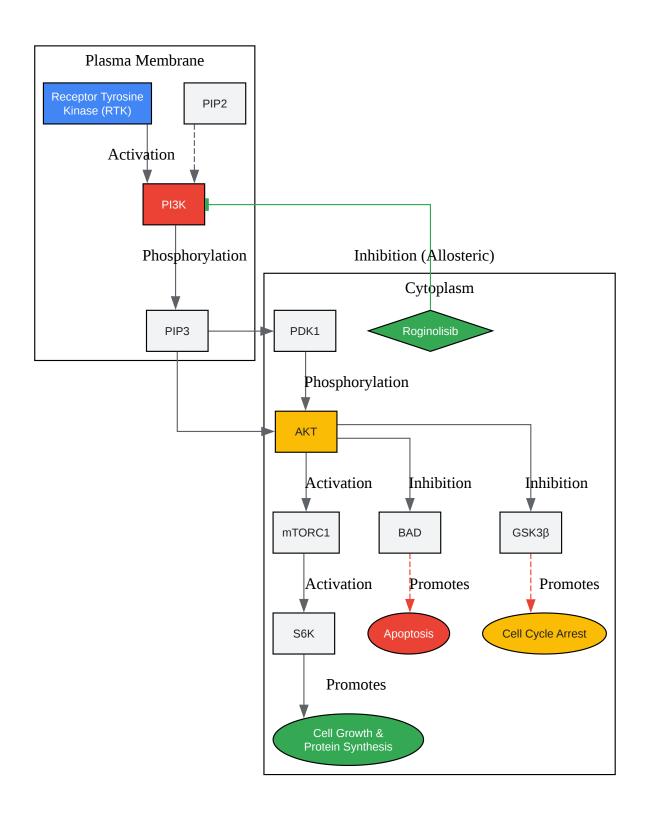
- PBS
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
- Flow cytometer

Procedure:

- Cell Culture and Treatment: Seed cells and treat with Roginolisib or vehicle control for 24 hours.
- Fixation: Harvest cells and wash with PBS. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet. Fix for at least 30 minutes on ice.
- Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 μL of PI Staining Solution. Incubate for 30 minutes at room temperature in the dark.
- Data Acquisition: Analyze the samples by flow cytometry.
- Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content. An accumulation of cells in the G0/G1 phase is indicative of a G1 cell cycle arrest.

Visualizations

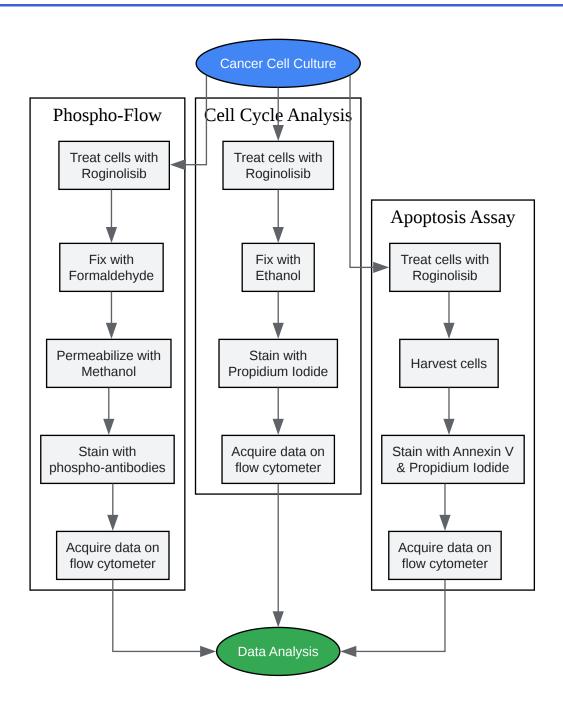




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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Roginolisib.





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Caption: Experimental workflow for flow cytometry analysis of a novel PI3K inhibitor.

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